molecular formula C8H11IO B3187553 2-Iodo-4,4-dimethylcyclohex-2-enone CAS No. 157952-85-7

2-Iodo-4,4-dimethylcyclohex-2-enone

Cat. No.: B3187553
CAS No.: 157952-85-7
M. Wt: 250.08 g/mol
InChI Key: GCYIUYNQBWWXBZ-UHFFFAOYSA-N
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Description

2-Iodo-4,4-dimethylcyclohex-2-enone is an organic compound with the molecular formula C8H11IO. It is a derivative of cyclohexenone, where the hydrogen atom at the second position is replaced by an iodine atom, and the fourth position is substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,4-dimethylcyclohex-2-enone typically involves the iodination of 4,4-dimethylcyclohex-2-enone. One common method is the reaction of 4,4-dimethylcyclohex-2-enone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,4-dimethylcyclohex-2-enone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-4,4-dimethylcyclohex-2-enone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4,4-dimethylcyclohex-2-enone depends on the specific application and the target moleculeThese interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylcyclohex-2-enone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4,4-dimethylcyclohex-2-enone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    2-Chloro-4,4-dimethylcyclohex-2-enone:

Uniqueness

2-Iodo-4,4-dimethylcyclohex-2-enone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different reaction pathways and products, making this compound valuable in synthetic chemistry and research .

Properties

IUPAC Name

2-iodo-4,4-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IO/c1-8(2)4-3-7(10)6(9)5-8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYIUYNQBWWXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Freshly distilled azidotrimethylsilane (4.61 mL, 34.7 mmol) was added to a stirred solution of 4,4-dimethyl-2-cyclohexen-1-one (available from Aldrich Chemical Co., 3.04 mL, 23.2 mmol) and dichloromethane (35 mL) at 0° C. under argon. The solution was stirred for 2 hours at 0° C. before adding a solution of iodine (11.8 g, 46.3 mmol) in 35 mL of pyridine and 35 mL of dichloromethane. The resulting solution was stirred for 20 hours at room temperature, diluted with ethyl acetate, and was washed with 20% aqueous Na2S2O3, and 10% aqueous HCl, and water, and brine. The solvents were dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (7:1, hexanes:ethyl acetate) to give the title compound as a yellow oil.
Quantity
4.61 mL
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-4,4-dimethylcyclohex-2-enone
Reactant of Route 2
2-Iodo-4,4-dimethylcyclohex-2-enone
Reactant of Route 3
2-Iodo-4,4-dimethylcyclohex-2-enone
Reactant of Route 4
2-Iodo-4,4-dimethylcyclohex-2-enone
Reactant of Route 5
2-Iodo-4,4-dimethylcyclohex-2-enone
Reactant of Route 6
2-Iodo-4,4-dimethylcyclohex-2-enone

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